t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate

Description

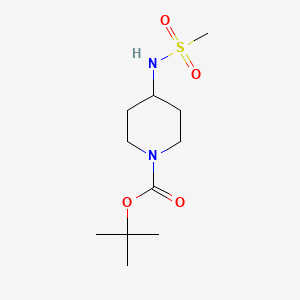

t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate (CAS: 800401-97-2) is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a methanesulfonamido (mesylamido) group at the 4-position. Its molecular formula is C₁₂H₂₂N₂O₄S, with a molecular weight of 278.37 g/mol and a reported purity of 96% .

Properties

IUPAC Name |

tert-butyl 4-(methanesulfonamido)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-9(6-8-13)12-18(4,15)16/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMKJUUQPKWNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677719 | |

| Record name | tert-Butyl 4-[(methanesulfonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800401-97-2 | |

| Record name | tert-Butyl 4-[(methanesulfonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Abstract

t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate, referred to as M4 , is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of β-secretase and acetylcholinesterase. This article explores the compound's biological activity, with a focus on its effects on amyloid beta peptide aggregation, neuroprotection, and oxidative stress modulation.

The increasing prevalence of neurodegenerative diseases, especially Alzheimer's disease (AD), has prompted extensive research into compounds that can inhibit key pathological processes such as amyloid beta (Aβ) aggregation. M4 has been identified as a promising candidate due to its dual inhibitory effects on β-secretase and acetylcholinesterase, both of which play crucial roles in Aβ metabolism and cholinergic signaling.

M4 exhibits significant biological activity through the following mechanisms:

- Inhibition of β-secretase : M4 demonstrates an IC50 value of 15.4 nM against β-secretase, indicating potent inhibition of this enzyme responsible for Aβ production.

- Acetylcholinesterase Inhibition : The compound also inhibits acetylcholinesterase with a Ki value of 0.17 μM, which is critical for enhancing cholinergic neurotransmission.

Effects on Aβ Aggregation

In vitro studies show that M4 effectively inhibits Aβ aggregation, achieving up to 85% inhibition at a concentration of 100 μM. This property is essential in preventing the formation of toxic fibrils associated with AD pathology.

Neuroprotective Effects

M4 was tested on astrocyte cells exposed to Aβ1-42. The results indicated:

- Cell Viability : Treatment with M4 resulted in improved cell viability (62.98 ± 4.92%) compared to Aβ1-42 alone (43.78 ± 7.17%).

- Inflammatory Response Modulation : M4 reduced the production of TNF-α and free radicals in cell cultures, suggesting its potential to mitigate inflammatory responses associated with Aβ toxicity.

In Vitro Studies

Table 1 summarizes the effects of M4 on cell viability and inflammatory markers in astrocytes treated with Aβ1-42.

| Treatment | Cell Viability (%) | TNF-α Production (pg/mL) |

|---|---|---|

| Control | 100 | Baseline |

| Aβ1-42 | 43.78 ± 7.17 | Elevated |

| Aβ1-42 + M4 | 62.98 ± 4.92 | Reduced |

In Vivo Studies

In vivo assessments using scopolamine-induced models showed that while M4 provided some neuroprotective effects, it did not significantly outperform established treatments like galantamine. The findings indicate that bioavailability in the brain may limit its efficacy.

Case Studies

Several studies have highlighted the potential of M4:

- Astrocyte Protection : Research demonstrated that M4 could protect astrocytes from Aβ-induced toxicity by reducing oxidative stress markers such as malondialdehyde (MDA) levels.

- Cytokine Modulation : M4 treatment led to decreased TNF-α levels, although not significantly different from controls, suggesting further investigation is needed to understand its full impact on inflammatory pathways.

Comparison with Similar Compounds

Functional Group Analysis

- Sulfonamide vs. Sulfonate Ester : The target compound’s mesylamido group (–NHSO₂CH₃) contrasts with the mesyloxy (–OSO₂CH₃) group in CAS 141699-59-3. Sulfonamides are less reactive as leaving groups but participate in hydrogen bonding, influencing solubility and biological activity. Sulfonate esters, however, are superior leaving groups in nucleophilic substitutions .

- Boc vs. Tosyl Protection : Compared to 1-Ts, the Boc group in the target compound is acid-labile, enabling selective deprotection under mild acidic conditions. Tosyl groups require stronger bases or nucleophiles for removal .

- Aromatic vs. Aliphatic Sulfonamides : CAS 27979-92-6 features a mesylphenyl group, which may confer greater steric hindrance and altered electronic properties compared to the aliphatic sulfonamide in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.